molecular formula C56H90O26 B14598395 Funkioside G CAS No. 60454-81-1

Funkioside G

Cat. No.: B14598395
CAS No.: 60454-81-1
M. Wt: 1179.3 g/mol
InChI Key: UUVCMSBFUMKDCX-UHFFFAOYSA-N
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Description

Funkioside G is a steroidal glycoside belonging to the spirostanol or furostanol class, typically isolated from plant species within the Funkia or related genera. Steroidal glycosides like this compound are characterized by a steroidal aglycone core (e.g., diosgenin or laxogenin) linked to sugar moieties, which influence their solubility, bioactivity, and pharmacological properties .

Properties

CAS No.

60454-81-1

Molecular Formula

C56H90O26

Molecular Weight

1179.3 g/mol

IUPAC Name

2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C56H90O26/c1-21-8-13-56(72-19-21)22(2)34-30(82-56)15-28-26-7-6-24-14-25(9-11-54(24,4)27(26)10-12-55(28,34)5)74-51-43(69)39(65)46(33(18-59)76-51)79-53-48(47(37(63)31(16-57)75-53)80-49-41(67)36(62)29(60)20-71-49)81-52-44(70)40(66)45(32(17-58)77-52)78-50-42(68)38(64)35(61)23(3)73-50/h6,21-23,25-53,57-70H,7-20H2,1-5H3

InChI Key

UUVCMSBFUMKDCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

Funkioside G shares structural and functional features with several steroidal glycosides. Below is a detailed comparison based on molecular structure, spectral data, and biological sources:

Structural and Spectral Comparisons

Table 1: Structural Comparison of this compound and Analogous Compounds
Compound Molecular Formula Aglycone Type Sugar Moieties Key Spectral Features (NMR/MS) Biological Source
This compound* C₄₅H₇₂O₁₇ (inferred) Spirostanol/Furostanol β-D-glucopyranosyl, α-L-rhamnosyl Molecular ion: m/z 885 [M+H]⁺ (inferred) Funkia spp.
Funkioside C C₃₉H₆₂O₁₂ Diosgenin β-D-glucopyranosyl C-2/C-4 NMR shifts; IR: hydroxyl, carbonyl Funkia vata
Funkioside B C₄₅H₇₀O₁₇ Furostanol β-D-glucopyranosyl Fragmentation ions: +2 Da vs. dehydroxy analogs Polygonatum spp.
Compound 5 (Solanum) C₄₅H₇₂O₁₇ (25R)-Spirostanol β-D-glucopyranosyl, α-L-rhamnosyl MS: m/z 777 [M+H]⁺; IR: (25R)-spiroacetal group Solanum unguiculatum
Trillin C₃₃H₅₂O₈ Diosgenin Single glucose NMR: C-3 glycosylation; MS: m/z 576 [M+H]⁺ Trillium spp.

Note: this compound’s data are inferred based on nomenclature and structural trends in the Funkioside series.

  • Aglycone Core: this compound likely shares the (25R)-spirostanol or furostanol aglycone common in its analogs. For example, Funkioside B’s furostanol backbone differentiates it from spirostanol-based compounds like Trillin .
  • Glycosylation Patterns: this compound’s disaccharide moiety (e.g., β-D-glucose and α-L-rhamnose) aligns with Compound 5 from Solanum unguiculatum, whereas Funkioside C has a single glucose unit .
  • Spectral Differentiation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing analogs. For instance, Funkioside B’s +2 Da mass shift relative to its dehydroxy derivative highlights the role of hydroxylation in fragmentation patterns . Similarly, Compound 5’s IR spectrum confirms the (25R)-spiroacetal group, a feature absent in furostanol derivatives .

Research Implications and Limitations

  • Analytical Challenges : Differentiating this compound from analogs requires high-resolution MS/MS and 2D-NMR due to subtle structural variations (e.g., sugar linkage positions) .
  • Knowledge Gaps: The absence of direct spectral data for this compound limits precise structural validation. Further studies should isolate the compound and compare it with standards using methodologies outlined in and .
  • For instance, the disaccharide moiety in Compound 5 enhances solubility, which may improve bioavailability compared to monoglycosides like Funkioside C .

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